(5-Bromo-2-trifluoromethoxybenzyl)-cyclopropylamine
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Overview
Description
(5-Bromo-2-trifluoromethoxybenzyl)-cyclopropylamine is an organic compound that features a benzyl group substituted with bromine and trifluoromethoxy groups, attached to a cyclopropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-trifluoromethoxybenzyl)-cyclopropylamine typically involves multiple steps. One common route starts with the preparation of 5-bromo-2-(trifluoromethoxy)benzyl bromide. This intermediate can be synthesized through the bromination of 2-(trifluoromethoxy)toluene. The brominated product is then reacted with cyclopropylamine under suitable conditions to yield the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-trifluoromethoxybenzyl)-cyclopropylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(5-Bromo-2-trifluoromethoxybenzyl)-cyclopropylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Bromo-2-trifluoromethoxybenzyl)-cyclopropylamine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially affecting its ability to cross biological membranes. The cyclopropylamine moiety may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(trifluoromethoxy)benzyl bromide
- 5-Bromo-2-(trifluoromethoxy)benzaldehyde
- 5-Bromo-2-(trifluoromethoxy)benzyl alcohol
Uniqueness
(5-Bromo-2-trifluoromethoxybenzyl)-cyclopropylamine is unique due to the presence of both a trifluoromethoxy group and a cyclopropylamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[[5-bromo-2-(trifluoromethoxy)phenyl]methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c12-8-1-4-10(17-11(13,14)15)7(5-8)6-16-9-2-3-9/h1,4-5,9,16H,2-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINHJFZGWXSEPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC(=C2)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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